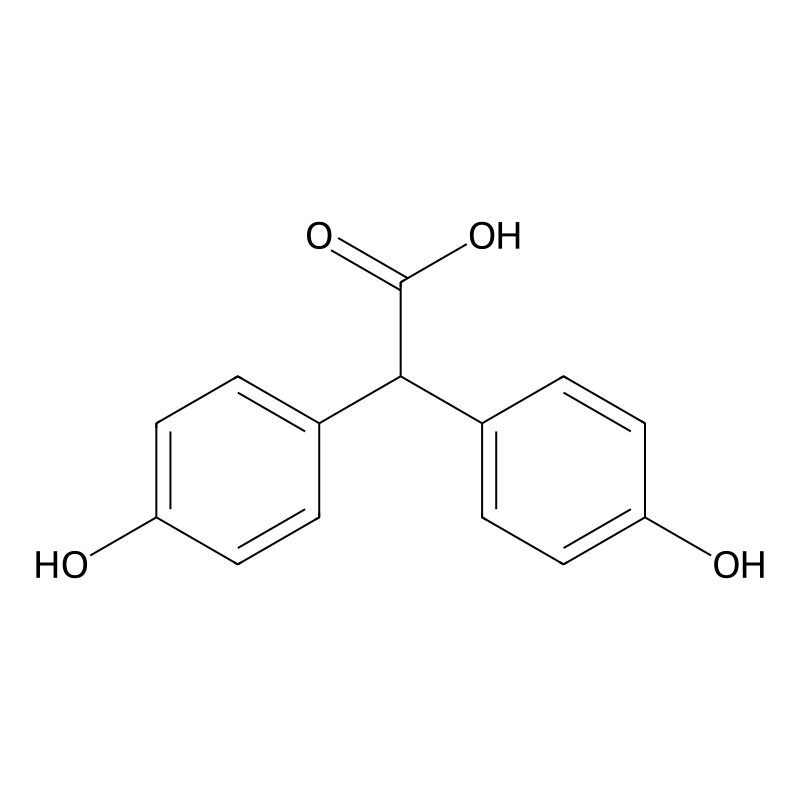

Bis(4-hydroxyphenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomarker for Methoxychlor Exposure

Bis(4-hydroxyphenyl)acetic acid is a metabolite of methoxychlor, a now-banned insecticide. When an organism is exposed to methoxychlor, its body breaks it down into Bis(4-hydroxyphenyl)acetic acid. The presence of Bis(4-hydroxyphenyl)acetic acid in biological samples can therefore be used as a biomarker to assess exposure to methoxychlor [].

Bis(4-hydroxyphenyl)acetic acid, with the molecular formula , is a compound characterized by two 4-hydroxyphenyl groups attached to an acetic acid moiety. This compound is a derivative of phenolic acids and is structurally related to other bisphenolic compounds, which are known for their diverse chemical properties. The compound exhibits a solid state at room temperature, with a melting point typically around 168–171 °C and a boiling point of approximately 507 °C .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Acylation: The hydroxyl groups can be acylated to produce more complex phenolic compounds.

- Reduction: The compound can undergo reduction reactions, converting the carboxylic acid to an alcohol.

- Condensation: It can also participate in condensation reactions to form polymers or oligomers, particularly in the synthesis of flame-retardant materials .

Research indicates that bis(4-hydroxyphenyl)acetic acid exhibits notable biological activities. It has been studied for its potential antioxidant properties and its ability to modulate various biological pathways. Some studies suggest that it may have anti-inflammatory effects and could play a role in cancer prevention due to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, it has been investigated as a potential therapeutic agent in various diseases due to its phenolic structure, which is known for contributing to biological activity.

Several methods exist for synthesizing bis(4-hydroxyphenyl)acetic acid:

- Condensation Reactions: This method typically involves the reaction of phenol derivatives with acetic acid or its derivatives under acidic conditions.

- Oxidative Coupling: Utilizing oxidative agents, two molecules of 4-hydroxyphenol can be coupled together to form the bisphenolic structure.

- Chemical Modification: Starting from simpler phenolic compounds, chemical modifications such as hydroxylation or alkylation can yield bis(4-hydroxyphenyl)acetic acid .

Bis(4-hydroxyphenyl)acetic acid finds applications in various fields:

- Polymer Chemistry: It is used as a building block for synthesizing flame-retardant polymers and epoxy resins.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in anti-inflammatory and antioxidant therapies.

- Agriculture: Potential use as a chelating agent in soil treatment and fertilizers has been explored due to its ability to bind metal ions .

Interaction studies of bis(4-hydroxyphenyl)acetic acid focus on its chemical behavior with other compounds. Research indicates that it can interact with various metal ions, forming stable complexes that enhance soil nutrient availability. Additionally, studies have shown that it may interact synergistically with other antioxidants, enhancing their efficacy in biological systems .

Several compounds share structural similarities with bis(4-hydroxyphenyl)acetic acid. Here are some notable examples:

Uniqueness

Bis(4-hydroxyphenyl)acetic acid stands out due to its dual hydroxyl groups that enhance its reactivity and biological activity compared to simpler phenolic compounds. Its potential applications in both polymer chemistry and pharmaceuticals further highlight its versatility.